N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a compound that features a pyrrolidine ring, a sulfonamide group, and a methoxy group.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
Compounds with a pyrrolidine ring are known to have diverse biological profiles due to the different binding modes to enantioselective proteins . The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological activities .
Action Environment
The structure–activity relationship (sar) of compounds with a pyrrolidine ring has been studied, showing that different substituents and their spatial orientation can lead to a different biological profile of drug candidates .
Preparation Methods
One common synthetic route includes the reaction of 3-methoxy-4-nitrophenylpropane-1-sulfonamide with pyrrolidine under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled pH environments. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Sulfonamide derivatives: Compounds with the sulfonamide group are known for their antibacterial properties.
Methoxy-substituted compounds: The presence of the methoxy group can influence the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its combination of these functional groups, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-9-21(18,19)15-11-6-7-12(13(10-11)20-2)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWFEQBWQBVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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